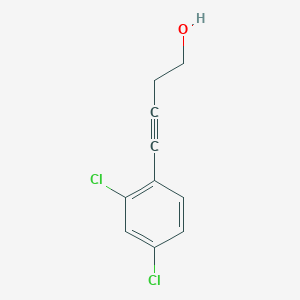
4-(2,4-Dichlorophenyl)-3-butyn-1-ol
Cat. No. B8489775
M. Wt: 215.07 g/mol
InChI Key: VQECEPGEMYAAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05502054
Procedure details


A mixture of 12.0 g (0.0558 mole) of 4-(2,4-dichlorophenyl)-3-butyn-1-ol and 0.4 g of platinum oxide in 280 mL of ethanol was placed in a Parr hydrogenator. Hydrogen gas was introduced into the reactor until there was no further uptake. Upon completion of the reaction, the reaction mixture was filtered to remove the platinum oxide catalyst, and then the solvent was evaporated under reduced pressure, leaving 4-(2,4-dichlorophenyl)-1-butanol as the residue. The NMR spectrum was consistent with proposed structure.




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]#[C:10][CH2:11][CH2:12][OH:13].[H][H]>C(O)C.[Pt]=O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH2:11][CH2:12][OH:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C#CCCO
|
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the platinum oxide catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)CCCCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
